molecular formula C17H14BrFN4 B2391013 N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine CAS No. 1956306-82-3

N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine

Cat. No.: B2391013
CAS No.: 1956306-82-3
M. Wt: 373.229
InChI Key: DLYFMIPICUNJSQ-UHFFFAOYSA-N
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Description

N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromobenzyl group, a fluoro substituent, and a phenyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors for bromination and fluorination steps to ensure consistent product quality and yield .

Mechanism of Action

The mechanism of action of N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine stands out due to its unique combination of a bromobenzyl group, a fluoro substituent, and a phenyl group attached to a pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-N-[(4-bromophenyl)methyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4/c18-13-8-6-12(7-9-13)10-20-17-21-11-15(19)16(23-17)22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYFMIPICUNJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2F)NCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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